Product packaging for 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene(Cat. No.:CAS No. 886762-35-2)

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1597215
CAS No.: 886762-35-2
M. Wt: 333 g/mol
InChI Key: LSFHKVCNLXPINN-UHFFFAOYSA-N
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Description

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene is a high-value aromatic building block with the CAS number 886762-35-2 and a molecular weight of 333.00 . Its molecular formula is C7H3F3INO3 . This compound is characterized by three distinct functional groups: an iodine atom, a nitro group, and a trifluoromethoxy group on a benzene ring, which collectively make it a versatile intermediate in synthetic chemistry. The iodine moiety serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex biaryl systems. The strong electron-withdrawing nature of both the nitro and trifluoromethoxy groups makes this compound particularly valuable in the synthesis of materials with specific electronic properties and for the development of pharmaceuticals and agrochemicals. It is also a crucial precursor in the preparation of various heterocyclic compounds. Researchers should note that this compound requires specific storage conditions: keep in a dark place, sealed in dry, at 2-8°C . Please refer to the Safety Data Sheet for comprehensive handling instructions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F3INO3 B1597215 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 886762-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFHKVCNLXPINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382200
Record name 1-iodo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-35-2
Record name 1-iodo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Iodo 2 Nitro 4 Trifluoromethoxy Benzene

De Novo Synthesis Approaches

The creation of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene from simpler precursors can be methodically approached through distinct synthetic routes. These routes involve the carefully orchestrated introduction of the iodo, nitro, and trifluoromethoxy functional groups onto the benzene (B151609) ring.

Iodination Reactions in the Presence of Nitro and Trifluoromethoxy Groups

This synthetic strategy focuses on introducing the iodine atom as a final or intermediate step onto an aromatic precursor that already contains the nitro and trifluoromethoxy groups. The challenge lies in performing a regioselective iodination without disrupting the existing sensitive functional groups.

Decarboxylative halogenation, famously known as the Hunsdiecker reaction, presents a potential pathway for the synthesis of aryl iodides from the corresponding aryl carboxylic acids. byjus.com This reaction traditionally involves the treatment of silver salts of carboxylic acids with a halogen. organic-chemistry.org The mechanism is understood to proceed through radical intermediates. byjus.comorganic-chemistry.org

The process begins with the formation of a silver carboxylate salt from the corresponding carboxylic acid. This salt then reacts with elemental iodine. The driving force for the reaction is the precipitation of the insoluble silver halide. youtube.com The initially formed acyl hypoiodite (B1233010) intermediate undergoes homolytic cleavage to generate a carboxyl radical, which then loses carbon dioxide to form an aryl radical. This radical subsequently combines with an iodine radical to yield the final aryl iodide product. byjus.com

Modern variations of this reaction have been developed to avoid the need for stoichiometric silver salts. nih.govacs.org For instance, a transition-metal-free decarboxylative iodination using readily available benzoic acids and molecular iodine (I₂) has been reported. nih.govnih.gov This method is applicable to a range of electron-rich benzoic acids. nih.govacs.org

For the synthesis of this compound, the starting material for this method would be 2-nitro-4-(trifluoromethoxy)benzoic acid. While a specific application of the Hunsdiecker reaction on this exact substrate is not extensively documented in the provided literature, the general principles of the reaction suggest its feasibility. A related "nitro-Hunsdiecker reaction" has been described, but this process leads to nitrodecarboxylation rather than halodecarboxylation. mdma.chresearchgate.net

Table 1: General Conditions for Decarboxylative Halogenation

Reaction TypeSubstrateReagentsSolventKey FeaturesReference
Classic Hunsdiecker ReactionSilver salt of carboxylic acidBromine (most common), IodineCarbon Tetrachloride (CCl₄)Involves radical chain mechanism; precipitation of silver halide drives the reaction. byjus.com
Transition-Metal-Free IodinationBenzoic acidsIodine (I₂)Not specifiedAvoids stoichiometric silver salts; applicable to electron-rich and polyfluorinated acids. nih.govnih.gov
Catalytic Hunsdiecker Reactionα,β-Unsaturated carboxylic acidsCatalytic additivesNot specifiedFocuses on catalyst efficiency for the reaction. organic-chemistry.org

The conversion of a benzylic alcohol to an aryl iodide is not a direct or standard synthetic transformation. Typically, the functionalization of a benzylic alcohol (Ar-CH₂OH) involves reactions of the hydroxyl group or the benzylic carbon. For instance, benzylic alcohols can be converted to benzylic iodides (Ar-CH₂I) using various reagents. cmu.eduorganic-chemistry.org A system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile (B52724) is effective for converting a range of alcohols, including benzyl (B1604629) alcohol, into their corresponding iodides. cmu.eduorganic-chemistry.org The proposed mechanism involves the coordination of the Lewis acid (CeCl₃) to the alcohol's oxygen, creating a good leaving group which is then displaced by the iodide ion. cmu.edu

However, this process functionalizes the benzylic position and does not introduce an iodine atom onto the aromatic ring itself. Therefore, starting with (2-nitro-4-(trifluoromethoxy)phenyl)methanol would yield 1-(iodomethyl)-2-nitro-4-(trifluoromethoxy)benzene, not the target compound this compound. This synthetic strategy is thus not a viable route for the de novo synthesis of the specified aryl iodide.

A well-established and efficient metal-free method for synthesizing aryl iodides involves the reaction of arylhydrazines with molecular iodine. acs.orgresearchgate.net This reaction provides a convenient route to a wide variety of aryl iodides under mild conditions. acs.org The general procedure involves reacting an arylhydrazine hydrochloride with an equimolar amount of iodine (I₂) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at a moderately elevated temperature (e.g., 60 °C). acs.orgresearchgate.net

The mechanism for this transformation is proposed to involve the oxidation of the arylhydrazine by iodine to form an arenediazonium salt intermediate. acs.orgresearchgate.net This is followed by a single-electron transfer from the iodide anion to the diazonium salt, which generates an aryl radical and an iodine radical. The subsequent combination of these two radicals affords the final aryl iodide product with the loss of nitrogen gas. acs.org This process is related to the Sandmeyer reaction, which more broadly encompasses the conversion of aryl amines via diazonium salts to various aryl derivatives, including halides. wikipedia.orgnih.gov While many Sandmeyer reactions utilize copper(I) salts as catalysts, the iodination can often proceed without a metal catalyst. nih.govorganic-chemistry.org

To synthesize this compound via this method, the required precursor would be 2-nitro-4-(trifluoromethoxy)phenylhydrazine. This precursor would be subjected to the optimized reaction conditions to yield the target molecule.

Table 2: Synthesis of Aryl Iodides from Arylhydrazines

PrecursorReagentsSolventTemperatureTimeKey FeaturesReference
Arylhydrazine hydrochlorideIodine (I₂)DMSO60 °C6 hMetal- and base-free method; proceeds via diazonium salt intermediate. acs.org
ArylhydrazineCatalytic Iodine (I₂)VariousRT to 70 °CVariableGenerates aryl radicals in the presence of air as an oxidant. acs.org
Aryl amine (via diazotization)NaNO₂, H⁺, then KIWater/Acetonitrile0-5 °C then heatVariableClassic Sandmeyer-type reaction; does not require copper catalyst for iodination. nih.govorganic-chemistry.org

Nitration Reactions on Iodo- and Trifluoromethoxy-Substituted Benzenes

This approach involves introducing the nitro group onto a benzene ring that is already substituted with both an iodine atom and a trifluoromethoxy group. The success of this strategy hinges on the regioselectivity of the electrophilic aromatic substitution, which is governed by the directing effects of the existing substituents.

The direct nitration of 1-iodo-4-(trifluoromethoxy)benzene (B9027) is a plausible and direct route to this compound. The regiochemical outcome of this electrophilic aromatic substitution is determined by the electronic properties of the iodo and trifluoromethoxy groups. libretexts.org

The trifluoromethoxy (-OCF₃) group is an electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic attack. beilstein-journals.org However, like other alkoxy groups, the oxygen atom's lone pairs can participate in resonance, making it an ortho-, para-director. beilstein-journals.org Due to its deactivating nature, nitration of trifluoromethoxybenzene proceeds more slowly than that of benzene, with a strong preference for substitution at the para position. beilstein-journals.org

The iodine atom is also a deactivating group due to its inductive effect, but it is similarly an ortho-, para-director. libretexts.org When both groups are present on the ring as in 1-iodo-4-(trifluoromethoxy)benzene, their directing effects are cooperative. The powerful para-directing trifluoromethoxy group at position 4 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions (positions 2 and 6). The iodo group at position 1 will direct to its ortho positions (2 and 6) and its para position (4). Since position 4 is already occupied by the trifluoromethoxy group, both substituents direct the nitration to the 2 and 6 positions. Given the steric bulk of the iodine atom, substitution at position 2 is highly favored.

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

Table 3: Conditions for Direct Nitration

SubstrateNitrating AgentCatalyst/SolventTemperatureKey OutcomeReference
TrifluoromethoxybenzeneConc. HNO₃Conc. H₂SO₄0-35 °CMajor product is the para-isomer (~90%). google.com
2-Iodobenzoic acidConc. HNO₃Conc. H₂SO₄135 °CYields 2-iodo-5-nitrobenzoic acid. beilstein-journals.org
General Aromatics (e.g., Benzene)Conc. HNO₃Conc. H₂SO₄< 50 °CForms nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
DialkoxybenzenesVariousVariousVariableRegioselectivity can be influenced by solvent effects and reaction mechanism (SET process). nih.gov

Introduction of the Trifluoromethoxy Group

Strategies for O-Trifluoromethylation

The direct O-trifluoromethylation of phenols is a primary method for introducing the trifluoromethoxy group. This typically involves the reaction of a phenol (B47542) with a trifluoromethylating agent. For the synthesis of this compound, a plausible precursor would be 4-iodo-3-nitrophenol (B53683).

Several trifluoromethylating reagents have been developed for this purpose. Hypervalent iodine reagents, such as the Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), are effective for the trifluoromethylation of various substrates, including phenols. researchgate.net The reaction mechanism often involves an electrophilic transfer of the CF₃ group to the oxygen atom of the phenol. researchgate.net

Another approach involves a two-step process combining O-carboxydifluoromethylation of a phenol with subsequent decarboxylative fluorination. cas.cn This method utilizes readily available reagents like sodium bromodifluoroacetate and a fluorinating agent such as Selectfluor®. cas.cn While this provides a practical route to aryl trifluoromethyl ethers, its direct application to a highly substituted and sensitive phenol like 4-iodo-3-nitrophenol would require careful optimization of reaction conditions.

The table below summarizes some common strategies for O-trifluoromethylation of phenols.

O-Trifluoromethylation StrategyReagentsGeneral Applicability
Electrophilic TrifluoromethylationHypervalent iodine reagents (e.g., Togni reagent II)Effective for a broad range of phenols.
Oxidative TrifluoromethylationRuppert-Prakash reagent (TMSCF₃) with an oxidant (e.g., Ag(I) salts)Applicable to various phenols.
Two-step Decarboxylative FluorinationSodium bromodifluoroacetate, followed by a fluorinating agent (e.g., Selectfluor®)A practical method for many phenols. cas.cn
Nucleophilic Aromatic Substitution with Trifluoromethoxide

An alternative strategy for introducing the trifluoromethoxy group is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach requires a benzene ring activated by strongly electron-withdrawing groups, such as a nitro group, and a good leaving group. nih.govyoutube.commasterorganicchemistry.com

In the context of synthesizing this compound, a hypothetical precursor could be a 1-halo-2-nitrobenzene derivative with a suitable leaving group at the 4-position, which could be displaced by a trifluoromethoxide source. For instance, if a precursor like 1-fluoro-2-nitro-4-iodobenzene were available, the fluorine atom could potentially be substituted by trifluoromethoxide. However, the reactivity of such a substrate would need to be carefully considered, as the iodo group could also be a potential leaving group under certain conditions.

The success of an SₙAr reaction is highly dependent on the nature of the leaving group and the electron-withdrawing capacity of the substituents on the aromatic ring. masterorganicchemistry.com The nitro group at the 2-position would activate the ring for nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. nih.govyoutube.com

Functional Group Interconversions and Derivatization from Precursors

Once the core structure of this compound is obtained, further modifications can be made through functional group interconversions, particularly involving the versatile nitro group.

Transformations Involving the Nitro Group

The nitro group is a valuable functional handle that can be readily transformed into other groups, most commonly an amino group.

The reduction of the nitro group in this compound would yield 3-iodo-4-(trifluoromethoxy)aniline (B2445255). This transformation can be achieved using a variety of reducing agents. The choice of reagent is crucial to ensure chemoselectivity, preserving the iodo and trifluoromethoxy groups.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often effective. However, care must be taken to avoid dehalogenation, which can be a side reaction with iodo-substituted aromatics. The use of certain catalysts or specific reaction conditions can minimize this issue.

Alternatively, metal-based reductions, such as with tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, are widely used for the reduction of nitroarenes. These methods are often chemoselective and can be performed under milder conditions. An electrochemical approach for the reduction of nitrobenzotrifluorides has also been reported, which could be applicable. acs.org

The following table presents a selection of common reagents for the reduction of aromatic nitro groups.

Reducing AgentTypical ConditionsNotes
H₂/Pd-CMethanol or ethanol (B145695) solventRisk of dehalogenation of aryl iodides.
SnCl₂·2H₂OEthanol, refluxA classic and reliable method.
Fe/HCl or Fe/NH₄ClEthanol/water, refluxA cost-effective and common laboratory method.
Zn/CH₃COOHAcetic acidA mild reducing system.

The resulting 3-iodo-4-(trifluoromethoxy)aniline is a valuable intermediate for further synthetic modifications. The amino group can undergo a wide range of reactions, allowing for the introduction of diverse functionalities.

A common transformation of anilines is acylation, which involves the reaction with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. This reaction converts the amino group into an amide. For example, reacting 3-iodo-4-(trifluoromethoxy)aniline with acetyl chloride would yield N-(3-iodo-4-(trifluoromethoxy)phenyl)acetamide. This transformation is often used to protect the amino group or to introduce a new building block for further chemistry.

The table below illustrates some potential subsequent reactions of 3-iodo-4-(trifluoromethoxy)aniline.

Reaction TypeReagent(s)Product Type
AcylationAcetyl chloride, pyridineN-acylated aniline (B41778)
SulfonylationToluenesulfonyl chloride, baseSulfonamide
DiazotizationNaNO₂, HCl (Sandmeyer reaction)Aryl diazonium salt (precursor to other functional groups)
AlkylationAlkyl halide, baseN-alkylated aniline

Reactions at the Iodo Position

The carbon-iodine bond in this compound is the most labile site for substitution and coupling reactions. The high reactivity of aryl iodides compared to their bromide or chloride counterparts makes the iodo position the primary target for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the iodo group of the title compound serves as an excellent electrophilic partner. libretexts.org These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is widely used for creating biaryl structures. The reaction is tolerant of a wide range of functional groups, including the nitro and trifluoromethoxy groups present on the substrate. libretexts.orgnih.gov For instance, the Suzuki coupling of structurally related nitro-iodobenzenes, like 2,4-dichloro-1-iodo-6-nitrobenzene, has been successfully used to prepare polychlorinated biphenyl (B1667301) derivatives. nih.gov

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org This method is highly effective for forming carbon-carbon bonds and is noted for its high functional group tolerance. nobelprize.orgwikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reaction is highly efficient for aryl iodides and can be performed under mild conditions. libretexts.orgnih.gov Studies on similar substrates, such as 1-iodo-4-nitrobenzene (B147127), demonstrate quantitative yields in cross-coupling with phenylacetylene (B144264) under aerobic conditions with a Pd(OAc)₂ catalyst. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like an aryl iodide) with an alkene to form a substituted alkene. youtube.com The process is catalyzed by a palladium complex and requires a base.

The general conditions for these reactions are summarized in the table below.

ReactionNucleophilic PartnerCatalyst SystemBaseTypical Solvent(s)
Suzuki Boronic Acid/EsterPd(0) complex (e.g., Pd(PPh₃)₄), Ligand (e.g., SPhos)Carbonate (e.g., K₂CO₃), Phosphate (e.g., K₃PO₄)Toluene, Dioxane, THF, Water
Negishi Organozinc ReagentPd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄)Often not requiredTHF, DMF
Sonogashira Terminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, Piperidine)THF, DMF, Acetonitrile
Heck AlkenePd(0) or Pd(II) salt (e.g., Pd(OAc)₂)Amine (e.g., Et₃N) or CarbonateDMF, Acetonitrile
Site-Selective Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed coupling reactions follows the general trend I > Br > Cl > F. This predictable order allows for site-selective reactions on molecules containing multiple different halogen substituents. In a molecule featuring both an iodo and a bromo substituent, for example, the Sonogashira coupling can be directed to react selectively at the more reactive carbon-iodine bond by controlling the reaction conditions, such as performing the reaction at room temperature. wikipedia.org This principle makes this compound a substrate primed for selective functionalization at the iodo position, even if other less reactive halogens were present on the aromatic ring.

Experimental Considerations in Synthesis

The synthesis of this compound requires careful control of reagents and reaction conditions to achieve good yields and purity. The synthetic route typically involves the introduction of the nitro and iodo groups onto a 4-(trifluoromethoxy)benzene precursor.

Reagents and Conditions

A common strategy for preparing nitro-iodo-aromatic compounds involves a multi-step sequence. For the title compound, a plausible route starts with 4-(trifluoromethoxy)aniline.

Nitration: The nitration of a trifluoromethoxybenzene derivative is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

Diazotization: The resulting nitro-aniline can be converted to a diazonium salt. This is typically done by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). researchgate.net

Iodination: The diazonium salt is then subjected to a Sandmeyer-type reaction, where it is treated with an iodide salt, most commonly potassium iodide (KI), to introduce the iodine atom onto the ring, displacing the diazonium group. researchgate.netstackexchange.com

An alternative sequence could involve the iodination of 4-(trifluoromethoxy)benzene first, followed by nitration. The regioselectivity of the nitration step would be directed by both the iodo and trifluoromethoxy groups.

Synthetic StepKey ReagentsTypical Conditions
Nitration Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)0–35 °C
Diazotization Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl, H₂SO₄)0–10 °C
Iodination Potassium Iodide (KI)0 °C to room temperature

Reaction Optimization and Yields

Optimizing the synthesis of this compound is critical for maximizing yield and purity.

Nitration: The ratio of nitric acid to sulfuric acid and precise temperature control are key to managing the exothermic reaction and achieving the desired regioselectivity and avoiding the formation of dinitro byproducts.

Purification Techniques

The purification of the synthesized this compound is essential to remove any unreacted starting materials, byproducts, and residual reagents. Common byproducts in Sandmeyer reactions can include coupled azo compounds and phenolic impurities from the reaction of the diazonium salt with water. chem-station.comstackexchange.com

A standard purification protocol would involve the following steps:

Work-up: After the reaction is complete, the mixture is typically quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed with a reducing agent solution, such as sodium thiosulfate (B1220275) or sodium bisulfite, to remove any excess iodine. This is followed by washing with water and brine to remove any remaining water-soluble impurities.

Chromatography: Column chromatography is a highly effective method for separating the desired product from closely related impurities. A silica (B1680970) gel stationary phase is commonly used, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.

Crystallization: If the product is a solid, recrystallization can be an effective final purification step. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure product will crystallize out, leaving the impurities in the mother liquor. The choice of solvent is critical and is often determined empirically. For similar iodo-nitroaromatic compounds, solvents like ethanol have been used for washing during filtration. stackexchange.com

The table below outlines common purification techniques.

TechniqueDescriptionPurpose
Aqueous Work-up Extraction with an organic solvent, followed by washing with sodium thiosulfate, water, and brine.To remove inorganic salts, excess iodine, and water-soluble impurities.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).To separate the target compound from byproducts with different polarities.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.To obtain a highly pure solid product.

Deuterium (B1214612) Labeling Strategies

Deuterium labeling of aromatic compounds is a valuable tool in mechanistic studies and for creating internal standards for mass spectrometry. chem-station.comacs.org For a molecule like this compound, deuterium can be introduced onto the aromatic ring through electrophilic aromatic substitution.

A common method for deuterium labeling of aromatic rings is through acid-catalyzed hydrogen-deuterium (H/D) exchange. youtube.com This involves treating the substrate with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of a deuterium source like deuterium oxide (D₂O). youtube.com The strong acid facilitates the electrophilic attack of a deuteron (B1233211) (D⁺) onto the aromatic ring, followed by the loss of a proton (H⁺). youtube.com

The position of deuterium incorporation is directed by the existing substituents on the benzene ring. In this compound, the directing effects of the iodo, nitro, and trifluoromethoxy groups must be considered. Both the nitro and trifluoromethoxy groups are deactivating and meta-directing, while the iodo group is deactivating but ortho, para-directing. The positions on the ring are C1-I, C2-NO₂, C3-H, C4-OCF₃, C5-H, and C6-H. The positions available for deuteration are C3, C5, and C6. The electronic effects of the substituents will influence the regioselectivity of the H/D exchange.

An alternative approach for more specific labeling could involve metal-catalyzed H/D exchange reactions. Catalysts based on iridium, palladium, or rhodium have been shown to be effective for the deuteration of C-H bonds. acs.org The choice of catalyst and directing group can provide high regioselectivity.

The table below summarizes potential deuterium labeling strategies.

MethodReagentsConditionsMechanism
Acid-Catalyzed H/D Exchange Deuterated Sulfuric Acid (D₂SO₄), Deuterium Oxide (D₂O)Elevated temperatureElectrophilic Aromatic Substitution
Metal-Catalyzed H/D Exchange Deuterium Gas (D₂) or D₂O, Metal Catalyst (e.g., Iridium-based)Varies with catalystC-H bond activation

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds by providing information about the chemical environment of specific nuclei.

Proton NMR (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and integration values for the protons on the benzene (B151609) ring of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene are not available in the searched resources.

Carbon-13 NMR (¹³C NMR) Analysis

Detailed ¹³C NMR data, which would identify the chemical shifts of each carbon atom in the molecule, including the carbon of the trifluoromethoxy group, are not documented in the available literature.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethoxy Group Characterization

While ¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range, specific spectral data for the trifluoromethoxy group in this particular compound is not publicly accessible.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would confirm the elemental formula of this compound (C₇H₃F₃INO₃), have not been published. The monoisotopic mass of the compound is calculated to be approximately 332.9110 g/mol . epa.gov

Electron Ionization Mass Spectrometry (EI-MS)

The fragmentation pattern of this compound under electron ionization, which would provide insight into its structural components, is not available.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It is effective for calculating the optimized geometry, vibrational frequencies, and energetic properties of molecules, providing insights that are often in good agreement with experimental data. nih.govglobalresearchonline.net

The electronic structure of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene is governed by the interplay of its three distinct substituents.

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. Its presence significantly lowers the electron density of the aromatic ring, making the molecule more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. researchgate.net

Trifluoromethoxy Group (-OCF₃): This group is also a potent electron-withdrawing substituent, primarily due to the high electronegativity of the fluorine atoms (a strong -I effect). mdpi.com Unlike a methoxy (B1213986) group (-OCH₃), its ability to donate electrons via resonance is severely diminished. The -OCF₃ group is known to increase lipophilicity and metabolic stability in drug candidates. mdpi.com

Iodine Atom (-I): As a halogen, iodine is electronegative and withdraws electron density through induction. However, it can also donate electron density to the aromatic ring through resonance via its lone pairs. In studies of o-iodonitrobenzene, the interaction between the in-plane lone pairs of iodine and the adjacent nitro group has been shown to influence the electronic structure. nih.gov

The combination of these groups is expected to create a highly electron-deficient aromatic ring. DFT calculations on related molecules, such as 1,2,3-trichloro-4-nitrobenzene, show that strong electron-withdrawing groups can cause distortions in the benzene (B151609) ring's geometry and exocyclic angles. researchgate.net The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, where the negative potential (red) is typically localized over the electronegative oxygen atoms of the nitro group, and the positive potential (blue) is found around the hydrogen atoms and the electron-deficient regions of the ring. nih.govresearchgate.net

Steric Effects: The ortho-positioning of the bulky iodine atom and the nitro group likely introduces steric strain. In computational studies of o-iodonitrobenzene, the nitro group is found to be twisted out of the plane of the aromatic ring to relieve this strain, which in turn affects conjugation and stability. researchgate.net A similar conformational adjustment would be expected for the target molecule.

Bond Strengths: The trifluoromethoxy group is known for its chemical stability, partly due to the strength of the C-F bonds. mdpi.com

DFT calculations provide the total energy of a molecule in its optimized state, a key indicator of its stability. The table below presents calculated total energies for related molecules from the literature, illustrating the typical values obtained from such studies.

CompoundBasis SetCalculated Total Energy (Hartrees)Reference
o-IodonitrobenzeneB3LYP/6-311G(d,p)/3-21G-4,597,341.562 (kcal/mol) researchgate.net
m-IodonitrobenzeneB3LYP/6-311G(d,p)/3-21G-4,597,347.807 (kcal/mol) researchgate.net
p-IodonitrobenzeneB3LYP/6-311G(d,p)/3-21G*-4,597,348.243 (kcal/mol) researchgate.net
1,2,3-Trichloro-4-nitrobenzeneB3LYP/6-31+G(d,p)-1815.52936576 globalresearchonline.net
1,2,3-Trichloro-4-nitrobenzeneB3LYP/6-311++G(d,p)-1815.71187667 globalresearchonline.net

DFT is instrumental in mapping reaction pathways and calculating activation energies, thereby elucidating reaction mechanisms. researchgate.netrsc.org For this compound, several reaction types can be computationally investigated by analogy.

Nucleophilic Aromatic Substitution (SₙAr): Given the highly electron-deficient nature of the aromatic ring due to the -NO₂ and -OCF₃ groups, SₙAr reactions are plausible. The iodine atom, being a good leaving group, would likely be the site of substitution.

Enzymatic Reactions: DFT has been used to study the cis-dihydroxylation of nitrobenzene (B124822) by nitrobenzene 1,2-dioxygenase (NBDO). nih.govnih.gov These studies suggest the reaction proceeds via the formation of a high-valent iron-oxo species that attacks the aromatic ring. nih.govnih.gov Similar enzymatic degradation pathways could be modeled for this compound.

Hydrogenation: The reduction of the nitro group to an amino group is a fundamental reaction. DFT studies on the hydrogenation of nitrobenzene on metal surfaces have detailed the reaction mechanism, identifying key intermediates and the rate-limiting step. rsc.org

The reactivity of a substituted benzene is a direct consequence of the electronic properties of its substituents. The trifluoromethyl (-CF₃) group, which is electronically similar to the trifluoromethoxy (-OCF₃) group, is a sensitive probe for studying substituent effects due to its strong electron-withdrawing nature. researchgate.net Computational studies often use descriptors like Substituent Effect Stabilization Energies (SESE) and Charge on the Substituent Active Region (cSAR) to quantify these effects. researchgate.net

The combined influence of the iodo, nitro, and trifluoromethoxy groups deactivates the ring toward electrophilic attack while activating it for nucleophilic substitution. An analysis based on absolutely localized molecular orbitals (ALMO) can quantify how electron-donating groups (EDGs) raise the HOMO energy and electron-withdrawing groups (EWGs) lower the LUMO energy, providing a theoretical basis for chemical intuition. nih.gov In the case of this compound, the potent EWGs (-NO₂ and -OCF₃) would strongly stabilize the LUMO, while the HOMO would be influenced by a complex interplay between the ring's π-system and the iodine's lone pairs.

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate a molecule's ability to act as an electron donor or acceptor. masterorganicchemistry.com

For this compound, the following characteristics are expected based on studies of analogous compounds:

LUMO: The LUMO is anticipated to be of low energy and primarily localized over the nitrobenzene π-system, a characteristic feature imparted by the strong electron-withdrawing nitro group. researchgate.netresearchgate.net The -OCF₃ group would further lower its energy. A low LUMO energy indicates the molecule is a good electron acceptor.

HOMO: The HOMO is expected to have significant contributions from the π-orbitals of the benzene ring and the p-orbitals of the iodine atom. nih.govresearchgate.net Its energy level will be a balance between the destabilizing effect of the electron-donating iodine (via resonance) and the stabilizing inductive effects of all three substituents.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter indicating chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required for electronic excitation. researchgate.net The presence of multiple, powerful electron-withdrawing and donating groups often leads to a smaller energy gap.

The table below shows HOMO-LUMO gap energies calculated for related compounds.

CompoundMethod/Basis SetHOMO-LUMO Gap (eV)Reference
o-IodonitrobenzeneB3LYP/6-311G(d,p)/3-21G4.75 researchgate.net
m-IodonitrobenzeneB3LYP/6-311G(d,p)/3-21G4.68 researchgate.net
p-IodonitrobenzeneB3LYP/6-311G(d,p)/3-21G*4.61 researchgate.net
1,4-Dichloro-2-nitrobenzeneB3LYP/6-311+G(d,p)4.53 researchgate.net
4-Fluoro-3-nitrobenzaldehydeDFT/B3LYP0.174 researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are highly effective for predicting vibrational spectra (FTIR and FT-Raman), which can aid in the structural characterization of a compound. globalresearchonline.netresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental results.

For this compound, key vibrational modes can be predicted based on DFT studies of similar molecules:

NO₂ Vibrations: Aromatic nitro compounds consistently show strong absorption bands for the asymmetric and symmetric stretching vibrations of the NO₂ group, typically in the ranges of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively.

C-F Vibrations: The vibrations associated with the trifluoromethoxy group, particularly the C-F stretching modes, are expected to appear as strong bands in the infrared spectrum.

C-I Vibrations: The C-I stretching vibration is expected at lower wavenumbers due to the heavy mass of the iodine atom.

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region.

The table below summarizes theoretically predicted vibrational frequencies for key functional groups in related molecules.

CompoundFunctional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)Reference
1-Nitro-4-(trifluoromethoxy)benzeneNO₂Asymmetric Stretch1532 (IR), 1540 (Raman)
o-IodonitrobenzeneNO₂Asymmetric Stretch1529 researchgate.net
o-IodonitrobenzeneNO₂Symmetric Stretch1349 researchgate.net
m-IodonitrobenzeneNO₂Asymmetric Stretch1527 researchgate.net
p-IodonitrobenzeneNO₂Symmetric Stretch1342 researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths of electronic transitions, such as those from the HOMO to the LUMO. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Modeling

While specific quantitative structure-activity relationship (QSAR) studies for this compound are not extensively documented in publicly available research, the principles of SAR can be applied by analyzing its constituent functional groups. The molecule's structure combines a benzene ring with three key substituents: an iodo group, a nitro group, and a trifluoromethoxy group. Each of these imparts distinct electronic and steric properties that are crucial in defining its interactions with biological systems.

QSAR models for derivatives of nitrobenzene have indicated that electronic properties such as polarizability, hyperpolarizability, and dipole moment significantly influence their biological activities, including toxicity. dergipark.org.tr The arrangement of the iodo, nitro, and trifluoromethoxy groups on the benzene ring of this compound creates a unique electronic and steric profile that can be analyzed computationally to predict its potential biological interactions.

The biological activity of nitroaromatic compounds is often linked to their electronic properties. The nitro group is a strong electron-withdrawing group, which can make the aromatic ring susceptible to certain types of reactions and interactions. Theoretical studies on nitrobenzene derivatives have utilized quantum chemical descriptors to model their toxicity. dergipark.org.tr

The electronic properties of this compound are dominated by the electron-withdrawing nature of the nitro and trifluoromethoxy groups. These properties can be quantified using computational methods to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Nitrobenzene-7.48-1.545.94
1-Iodo-2-nitrobenzene-9.67-1.897.78
1-Iodo-4-nitrobenzene (B147127)-10.0-2.27.8

This table presents illustrative data from computational studies on related compounds to provide a comparative context for the electronic properties of this compound. The presence of the additional electron-withdrawing trifluoromethoxy group in the target molecule would likely lead to a further lowering of both HOMO and LUMO energy levels.

The strong electron-withdrawing character of the substituents on this compound suggests a significant dipole moment and high polarizability, which are key factors in its potential interactions with biological macromolecules.

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity, as it governs how the molecule can fit into the binding site of a protein or other biological target. The conformational landscape of this compound is primarily influenced by the rotation of the nitro and trifluoromethoxy groups relative to the plane of the benzene ring.

Computational methods can be used to calculate the potential energy surface of the molecule as a function of the dihedral angles of these substituent groups. This analysis helps to identify the most stable, low-energy conformations.

For the nitro group, studies of related compounds such as 4-Chloro-1-iodo-2-nitrobenzene have shown that the nitro group is often twisted out of the plane of the benzene ring. In the case of 4-Chloro-1-iodo-2-nitrobenzene, the nitro group was found to be disordered over two sites with dihedral angles of 29.0° and 51.0° with respect to the benzene ring. researchgate.net

The trifluoromethoxy group also exhibits interesting conformational behavior. It is generally accepted that the -OCF₃ group prefers a conformation where it is orthogonal to the plane of the benzene ring, in contrast to the methoxy group which tends to be coplanar.

A study of the crystal structure of the related molecule 1-Iodo-4-methoxy-2-nitrobenzene revealed that the non-hydrogen atoms are nearly coplanar. nih.gov However, the presence of the bulkier and electronically different trifluoromethoxy group in this compound would likely lead to a non-planar arrangement of this group.

The table below summarizes key conformational parameters for related substituted benzenes, providing an indication of the likely conformational preferences of this compound.

CompoundSubstituentDihedral Angle (°) with Benzene RingReference
4-Chloro-1-iodo-2-nitrobenzeneNitro Group29.0 / 51.0 researchgate.net
1-Iodo-4-methoxy-2-nitrobenzeneMethoxy Group(atoms are nearly coplanar) nih.gov

This table provides data from conformational studies of related compounds to infer the likely spatial arrangement of the substituents in this compound. The steric bulk and electronic effects of the trifluoromethoxy group are expected to enforce a non-planar conformation relative to the benzene ring.

Advanced Applications and Research Frontiers

Medicinal Chemistry Research

In the realm of medicinal chemistry, the distinct functional groups on the benzene (B151609) ring of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene each confer specific properties that are highly sought after in the design and synthesis of new therapeutic agents.

As a Building Block for Novel Bioactive Molecules

This compound is classified as a key organic building block for pharmaceutical applications. bldpharm.comindiamart.com Its utility stems from its capacity to serve as a scaffold for constructing more complex and novel bioactive molecules. nih.govresearchgate.net The iodine atom is a particularly useful functional group in organic synthesis, providing an excellent site for nucleophilic substitution and cross-coupling reactions, which allows for the strategic attachment of other molecular fragments. chemimpex.com

The nitro group is also recognized as an efficient scaffold in the synthesis of new bioactive compounds. nih.govresearchgate.net Furthermore, the trifluoromethoxy group is an emerging and valuable feature in modern drug design. researchgate.net The combination of these three groups on a single benzene ring creates a versatile platform for medicinal chemists to generate libraries of new compounds for biological screening. The process often involves leveraging the reactivity of the iodo group to build a larger molecular architecture while retaining the nitro and trifluoromethoxy groups for their influence on the final molecule's biological and pharmacokinetic profile.

Precursor for Antiandrogens and Anticancer Agents

Nitroaromatic compounds are a known class of molecules that exhibit a wide spectrum of biological activities, including antineoplastic (anticancer) properties. nih.govencyclopedia.pub The nitro group can be a critical component for a compound's pharmacological effect. mdpi.com For instance, Flutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer, features a nitro group and a trifluoromethyl group, highlighting the relevance of these functionalities in the design of anticancer agents. mdpi.com

Given its structure, this compound is a valuable precursor for synthesizing potential anticancer drugs. The trifluoromethoxy group can enhance the potency and pharmacokinetic properties of a drug candidate, while the nitro group can contribute to the cytotoxic mechanism. Research into the development of new anticancer drugs often involves screening compounds that can inhibit cancer cell proliferation or induce apoptosis, and molecules derived from this precursor could be tailored to interact with various cancer-specific biological targets. mdpi.com For example, derivatives of 3-(trifluoromethyl)phenylthiourea (B159877) have shown selective cytotoxic effects against various human cancer cell lines. mdpi.com

Development of Drugs for Parasitic Diseases (e.g., Leishmaniasis, Tuberculosis)

The nitro group is a crucial pharmacophore in the development of drugs against parasitic diseases. nih.govresearchgate.net Several important antimicrobial and antiparasitic drugs are nitro-containing compounds. encyclopedia.pub Their mechanism often relies on the enzymatic reduction of the nitro group within the target organism (e.g., parasite or bacterium) to produce toxic radical intermediates, which then lead to cellular damage and death. nih.govencyclopedia.pubnih.gov This targeted activation makes nitro-compounds particularly effective.

Tuberculosis (TB): The fight against drug-resistant tuberculosis has led to the development of new chemical entities, with nitroimidazoles like Pretomanid and Delamanid emerging as critical components of new treatment regimens. nih.govwho.int The success of these drugs underscores the importance of the nitroaromatic scaffold in anti-TB drug discovery. nih.govamazonaws.com Research has identified novel anti-TB compounds, such as dinitrobenzamide derivatives, that show potent activity against Mycobacterium tuberculosis. nih.gov

Leishmaniasis: This parasitic disease is another key target for nitro-based drugs. nih.gov The parasites that cause leishmaniasis possess nitroreductase enzymes that can activate nitro-compounds, making this a viable therapeutic strategy. nih.gov Studies have shown that nitroaromatic compounds, such as derivatives of nitroimidazole and nitrochromene, are effective against various Leishmania species in vitro. mdpi.comnih.gov The presence of the nitro group in this compound makes it a highly relevant starting material for developing new antileishmanial agents. nih.gov

Table 1: Role of Nitro-Containing Scaffolds in Antiparasitic Drug Development
DiseaseDrug/Compound ClassRole of Nitro GroupReference
TuberculosisPretomanid, Delamanid (Nitroimidazoles)Prodrug activation by bacterial nitroreductases. nih.govwho.int
TuberculosisDinitrobenzamidesInhibition of essential mycobacterial enzymes. nih.gov
LeishmaniasisNitroimidazoles, NitrochromenesProdrug activation by parasitic nitroreductases. mdpi.comnih.govnih.gov

Impact of Functional Groups on Biological Activity and Pharmacokinetics

The biological activity and pharmacokinetic profile of a drug candidate are critically influenced by its constituent functional groups. The three moieties of this compound each play a distinct and significant role.

Trifluoromethoxy Group (-OCF3): This group is highly valued in medicinal chemistry for its ability to significantly enhance a molecule's metabolic stability and lipophilicity. researchgate.netmdpi.com The trifluoromethoxy group is one of the most lipophilic substituents known, a property that can improve a drug's ability to cross biological membranes and increase its bioavailability. mdpi.comresearchgate.net Its introduction can fine-tune the physicochemical properties of a lead compound, often leading to improved drug-receptor interactions. mdpi.com

Nitro Group (-NO2): The nitro group's impact is twofold. It is a potent electron-withdrawing group, which alters the electronic properties of the aromatic ring and can be crucial for binding to biological targets. nih.gov In many antimicrobial and antiparasitic agents, the nitro group acts as a pharmacophore that is selectively reduced by microbial enzymes to cytotoxic species. encyclopedia.pubnih.gov This bioactivation is a key mechanism of action for many nitro-based drugs. nih.gov

Iodo Group (-I): While the primary role of the iodo group in this context is to serve as a reactive handle for synthesis, halogen atoms can also influence biological activity. chemimpex.com Halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a drug to its protein target.

Table 2: Influence of Functional Groups on Pharmacological Properties
Functional GroupImpact on Biological ActivityImpact on PharmacokineticsReference
Trifluoromethoxy (-OCF3)Can improve drug-receptor interactions.Increases lipophilicity, metabolic stability, and membrane permeability. researchgate.netmdpi.comresearchgate.net
Nitro (-NO2)Acts as a pharmacophore (e.g., in antiparasitics); strong electron-withdrawing effects can modulate target binding.Its polarity and potential for reduction influence metabolism and distribution. nih.govresearchgate.netencyclopedia.pubnih.gov
Iodo (-I)Provides a site for synthetic modification; can participate in halogen bonding with targets.Influences the overall size and lipophilicity of the molecule. chemimpex.com

Agrochemical Research

The same properties that make fluorinated and nitrated compounds valuable in medicine also make them highly effective in agriculture.

Role in Pesticide and Herbicide Development

Fluoroalkoxy groups, such as trifluoromethoxy, are widely incorporated into agrochemical products due to the unique physicochemical properties they impart, including enhanced metabolic stability in the environment and in target pests. researchgate.net Several marketed agrochemicals contain the trifluoromethoxy group. mdpi.comresearchgate.net A closely related compound, 1-Iodo-4-(trifluoromethoxy)benzene (B9027), is noted for its role in formulating herbicides and fungicides. chemimpex.com

Similarly, nitro compounds have a history of use in agriculture, with a spectrum of activity that includes herbicides. nih.govencyclopedia.pub The combination of the trifluoromethoxy group for stability and potency with the biologically active nitro group makes this compound a promising scaffold for the discovery of new and effective pesticides and herbicides. nih.gov

Materials Science Applications

The unique combination of a rigid phenyl core and electronically distinct substituents makes this compound a valuable precursor in the synthesis of specialized polymers and organic materials. The trifluoromethoxy (-OCF₃) group, in particular, is known to confer desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to materials.

Incorporation into Functional Materials

This compound serves as an important intermediate in the creation of advanced functional materials. chemimpex.com The presence of the trifluoromethoxy group is critical for enhancing the performance characteristics of polymers and other materials. chemimpex.com This compound can be used to introduce the trifluoromethoxy moiety into larger molecular frameworks, which can lead to materials with improved properties for applications in electronics and specialty chemicals. chemimpex.com

The general class of trifluoromethoxybenzene derivatives is utilized in the production of materials like specialized dyes and electronic chemicals. google.com As a reactive intermediate, this compound can be incorporated into complex structures designed for specific functions, such as coatings that require high thermal stability and chemical inertness. chemimpex.com The iodo- and nitro- groups provide reactive handles to integrate the core structure into a polymer backbone or a functional small molecule.

Development of Liquid Crystalline Materials

There is significant potential for using this compound in the synthesis of liquid crystalline materials. Patent literature indicates that intermediates based on 4-trifluoromethoxyphenol are useful in the preparation of liquid crystals. google.com The structure of this compound possesses key features typically found in liquid crystal molecules (mesogens):

A rigid core provided by the benzene ring.

Polar groups (nitro and trifluoromethoxy) that can induce dipole moments, influencing the intermolecular interactions necessary for forming liquid crystalline phases.

A reactive handle (the iodine atom) that allows for the elongation of the molecule through coupling reactions, a common strategy for creating rod-like molecules that exhibit mesogenic behavior.

The trifluoromethoxy group, in particular, can enhance the mesomorphic range and modify the dielectric properties of the final material, making it suitable for display technologies.

Catalysis and Reaction Development

The true synthetic versatility of this compound is most evident in its role in modern catalysis, particularly in palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.

Use in Palladium-Catalyzed Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition with low-valent palladium catalysts, which is the key initiating step in numerous cross-coupling reactions. nih.gov This makes the compound an excellent substrate for a wide array of transformations that are fundamental to modern organic synthesis. While the trifluoromethoxy group remains largely inert, the nitro group's electron-withdrawing nature can further activate the C-I bond towards catalysis.

Several key palladium-catalyzed reactions can be envisioned using this substrate, drawing parallels from the reactivity of similar compounds like 1-iodo-4-nitrobenzene (B147127). researchgate.net

Potential Palladium-Catalyzed Reactions with this compound
Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acids or EstersC(sp²) - C(sp²)Synthesis of biaryls and conjugated systems for organic electronics.
Heck CouplingAlkenesC(sp²) - C(sp²)Synthesis of substituted styrenes and stilbenes, precursors to pharmaceuticals and polymers. mdpi.com
Sonogashira CouplingTerminal AlkynesC(sp²) - C(sp)Creation of aryl alkynes used in functional materials and as pharmaceutical intermediates. researchgate.net
Buchwald-Hartwig AminationAmines (Primary/Secondary)C(sp²) - NFormation of arylamines, a common motif in drugs and organic light-emitting diodes (OLEDs). nih.gov
Stille CouplingOrganostannanesC(sp²) - C(sp²)Versatile method for creating C-C bonds with complex organic fragments.

Role in Novel Synthetic Methodologies

This compound is an archetypal building block for developing novel synthetic methodologies due to its trifunctional nature. The three distinct functional groups can be manipulated in a controlled, sequential manner to build molecular complexity.

Iodine as a versatile coupling site: The C-I bond is the most reactive site for cross-coupling, allowing for the initial construction of a carbon skeleton.

Nitro group as a masked amine: Following a coupling reaction, the nitro group can be selectively reduced to an aniline (B41778) derivative. This new amino group can then undergo a host of further reactions, such as acylation, sulfonylation, or another cross-coupling, to build out a different vector of the molecule.

Trifluoromethoxy group as a modulator: The -OCF₃ group imparts increased lipophilicity and metabolic stability, which is highly desirable in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. chemimpex.comkit.edufishersci.ca

This orthogonal reactivity makes the compound an ideal starting material for creating libraries of complex small molecules for drug discovery and for developing efficient, multi-step synthetic routes to complex target molecules. weebly.comnih.gov

Analytical Standards and Bio-analytical Applications

While not typically classified as a primary analytical standard itself, this compound plays a crucial role as a key intermediate in the synthesis of compounds that are used for analytical and bio-analytical purposes. Many complex drugs or agrochemicals contain the trifluoromethoxy-substituted aromatic moiety. indiamart.com In order to study the metabolism, environmental fate, or purity of these commercial products, highly pure samples of their potential metabolites or degradation products are required as analytical reference standards.

For instance, a drug containing a 2-amino-4-(trifluoromethoxy)phenyl group would likely be synthesized from this compound. The parent iodo-nitro compound could then be used to synthesize potential metabolites where the amine is modified, providing essential reference materials for:

Mass Spectrometry: As an internal standard for quantitative analysis.

Chromatography (HPLC, GC): For the positive identification of metabolites in complex biological matrices like plasma or urine.

NMR Spectroscopy: For structural confirmation of isolated metabolites.

The availability of spectral data for related compounds in databases like that of the National Institute of Standards and Technology (NIST) for 1-iodo-4-nitrobenzene underscores the importance of characterizing such foundational molecules for reference purposes in analytical science. nist.gov

Future Directions and Challenges in Research

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge in the utilization of complex substituted aromatics lies in their synthesis. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for producing 1-iodo-2-nitro-4-(trifluoromethoxy)benzene. Current synthetic methodologies for related nitroaromatic compounds often rely on harsh reaction conditions, stoichiometric reagents, and precious metal catalysts, which present challenges in terms of cost, sustainability, and waste generation.

Key areas for development include:

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improved safety, and higher yields. For instance, the hydrogenation of substituted nitroarenes has been shown to be challenging in continuous operation mode, highlighting the need for robust, selective, and stable heterogeneous catalysts. researchgate.net

Green Chemistry Principles: Future synthetic strategies should aim to incorporate principles of green chemistry. This includes the use of safer solvents, minimizing energy consumption (e.g., through microwave or photochemical activation), and designing syntheses with higher atom economy. The reduction of nitro groups, a key transformation, is an area where environmentally benign methods, such as transfer hydrogenation without precious metals or redox-mediated electrochemical reduction, are promising avenues. researchgate.net

Novel Catalytic Systems: The development of novel, cheaper, and more robust catalysts is crucial. Research into supported non-precious metal catalysts, such as copper nanoparticles on supports like Celite, has shown promise for the efficient and selective transformation of aromatic nitro compounds under sustainable conditions. researchgate.net

Synthetic Challenge Potential Future Approach Benefit
Use of Precious Metal CatalystsDevelopment of catalysts based on earth-abundant metals (e.g., copper, iron). researchgate.netReduced cost, lower environmental impact.
Harsh Reaction ConditionsApplication of microwave-assisted synthesis or continuous flow reactors. researchgate.netsigmaaldrich.comFaster reaction times, better process control, improved safety.
Waste GenerationUse of recyclable catalysts and greener solvent systems.Minimized environmental footprint, alignment with sustainability goals.

Exploration of Novel Reactivity Patterns

The trifunctional nature of this compound offers a rich landscape for exploring novel chemical reactions. The interplay between the electron-withdrawing nitro and trifluoromethoxy groups and the reactive carbon-iodine bond dictates its chemical behavior.

Future research is expected to explore:

Cross-Coupling Reactions: The iodine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Investigating the scope and limitations of these reactions with this specific substrate could lead to the synthesis of a diverse library of complex molecules for applications in pharmaceuticals and materials science. chemimpex.com The reactivity of the C-I bond is generally higher than other halogens, allowing for selective functionalization.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a fundamental transformation. Developing protocols that achieve this reduction without affecting the iodine or trifluoromethoxy substituents is a key challenge. The resulting aniline (B41778) derivative would be a valuable building block for synthesizing heterocycles, dyes, and polymers. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups activates the aromatic ring for nucleophilic aromatic substitution. This could allow for the displacement of the iodine or potentially the nitro group under specific conditions, providing alternative pathways to functionalized benzene (B151609) derivatives.

Photochemical and Electrochemical Reactions: The nitroaromatic system is known to be photo- and electro-active. Exploring the photochemical and electrochemical behavior of this compound could uncover new reactivity patterns and synthetic applications, such as novel C-H functionalization or cyclization reactions.

Deeper Understanding of Structure-Activity Relationships through Advanced Computational and Experimental Studies

A fundamental understanding of how the molecular structure of this compound relates to its physical, chemical, and biological properties is essential for its targeted application. This requires a synergistic approach combining advanced computational modeling and experimental validation.

Computational Chemistry: Theoretical methods like Density Functional Theory (DFT) can predict molecular geometry, electronic properties, and reactivity. mdpi.comresearchgate.net Such studies can elucidate the conformational preferences, particularly the orientation of the nitro group relative to the benzene ring, which significantly impacts its reactivity and intermolecular interactions. researchgate.netresearchgate.net Computational models can also predict reaction pathways and transition states, guiding the design of new experiments and synthetic routes. mdpi.com

Advanced Spectroscopy: Detailed spectroscopic analysis using techniques such as NMR, IR, and mass spectrometry is fundamental. For complex structures, advanced 2D-NMR techniques would be required to unambiguously assign the structure.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive information on the solid-state structure. researchgate.net This data reveals precise bond lengths, bond angles, and intermolecular interactions (such as halogen bonding or π-π stacking), which are critical for understanding its material properties and for designing crystal engineering strategies. researchgate.net

Structure-Activity Relationship (SAR) Studies: For potential biological applications, SAR studies are crucial. researchgate.netnih.gov By synthesizing and testing analogs of this compound, researchers can determine which structural features are essential for a desired activity. This is particularly relevant in drug discovery, where the trifluoromethoxy group is often used to enhance metabolic stability and cell permeability. chemimpex.com

Research Area Technique/Method Information Gained
Molecular Geometry & ReactivityComputational Chemistry (DFT, MOPAC). mdpi.comresearchgate.netOptimized structure, electronic distribution, reaction pathways, transition states.
Solid-State StructureSingle-Crystal X-ray Diffraction. researchgate.netBond lengths/angles, intermolecular interactions, crystal packing.
Biological ActivitySynthesis of Analogs and Bioassays. nih.govIdentification of key structural motifs for desired biological effects (SAR).

Expansion of Applications in Emerging Fields

While the applications of many substituted nitrobenzenes are established in areas like pharmaceuticals and agrochemicals, the unique combination of functional groups in this compound opens doors to more advanced and emerging fields. chemimpex.comtradeindia.com

Materials Science: The trifluoromethoxy group can impart desirable properties like thermal stability and chemical resistance to polymers and other advanced materials. chemimpex.com The molecule could serve as a monomer or a precursor for high-performance polymers, liquid crystals, or organic electronic materials. The presence of iodine also allows for its use in creating materials with high refractive indices or as a component in stimuli-responsive materials.

Medicinal Chemistry: The trifluoromethoxy (-OCF₃) group is increasingly used in drug design as a bioisostere for other groups, offering advantages in terms of lipophilicity, metabolic stability, and binding affinity. This compound could serve as a key intermediate for the synthesis of new therapeutic agents. chemimpex.com Research into its potential as an inhibitor for specific enzymes or as a scaffold for new drug candidates is a promising direction. nih.gov

Chemical Probes and Sensors: The reactive and spectroscopic properties of the molecule could be exploited to develop chemical probes for detecting specific analytes or for imaging biological processes. The iodine atom allows for potential radiolabeling for use in diagnostic imaging.

The path forward for this compound involves a multi-pronged research effort. Overcoming synthetic hurdles with sustainable methods, thoroughly mapping its reactivity, elucidating its structure-property relationships, and creatively exploring its potential in new technological areas will be key to unlocking the full scientific value of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene in laboratory settings?

  • Answer : The compound requires stringent safety measures due to its halogenated and nitro-functionalized structure. Researchers must wear protective gear (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed of via certified hazardous waste services. Storage at -20°C ensures long-term stability . For toxic byproduct mitigation, closed-system reactions or local exhaust ventilation are advised .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly <sup>1</sup>H and <sup>13</sup>C NMR to resolve trifluoromethoxy (-OCF3) and nitro (-NO2) groups. Mass spectrometry (MS) validates molecular weight (333 g/mol), while Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., C-I stretch at ~500 cm<sup>-1</sup>, NO2 asymmetric stretch ~1520 cm<sup>-1</sup>). X-ray crystallography via SHELX software can resolve crystal packing and bond angles .

Q. How can researchers synthesize this compound?

  • Answer : A plausible route involves nitration of 1-iodo-4-(trifluoromethoxy)benzene using mixed acids (HNO3/H2SO4) under controlled temperatures (0–5°C). Alternatively, iodination of pre-nitrated trifluoromethoxybenzene derivatives via electrophilic substitution (e.g., I2/HIO3 in H2SO4) may be employed. Monitor reaction progress with TLC or HPLC .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during functionalization of this compound?

  • Answer : The electron-withdrawing nitro and trifluoromethoxy groups deactivate the benzene ring, directing electrophilic substitutions to the meta position relative to the iodine. However, steric hindrance from the iodine atom complicates further modifications. Computational modeling (DFT studies) can predict reactive sites, while transition metal catalysis (e.g., Pd-mediated cross-coupling) may enable selective C-H activation .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties in material science applications?

  • Answer : The -OCF3 group enhances electron-deficient character, making the compound a candidate for electron-transport layers in OLEDs or as a building block for fluorinated polymers. Cyclic voltammetry can assess redox behavior, while UV-Vis spectroscopy evaluates π→π* transitions. Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) reveal stabilization of LUMO levels .

Q. What strategies mitigate iodine loss during high-temperature reactions?

  • Answer : Iodine’s lability under thermal stress necessitates mild conditions (e.g., microwave-assisted synthesis) or protective groups. Ligand design in catalytic systems (e.g., bulky phosphines in Pd catalysts) reduces β-hydride elimination. Alternatively, replacing iodine with more stable halogens (e.g., bromine) in precursor molecules, followed by post-functionalization iodination, improves yield .

Q. Are there contradictions in reported solubility data, and how can they be resolved experimentally?

  • Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from impurities or polymorphic forms. Researchers should recrystallize the compound using standardized solvents (e.g., ethanol/water mixtures) and characterize via DSC to identify polymorphs. Solubility parameters (Hansen solubility parameters) can be calculated and validated through cloud-point titration .

Methodological Notes

  • Synthetic Optimization : Use DOE (Design of Experiments) to balance reaction variables (temperature, stoichiometry) for nitro-iodo positioning .
  • Safety Compliance : Regularly audit waste disposal protocols to align with OSHA and REACH guidelines .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or Reaxys for accuracy .

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1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.